2-Chloro-1,4-diiodobenzene

Physical Chemistry Materials Science Process Engineering

Researchers attempting stepwise functionalization of polyhalogenated arenes often encounter statistical mixtures with symmetrical diiodobenzene building blocks. 2-Chloro-1,4-diiodobenzene (CAS 79887-23-3) solves this through an inherent 90 kJ/mol BDE gap between C-I and C-Cl bonds, enabling orthogonal sequential cross-coupling-first at the iodo position, then at the chloro site-without protecting-group strategies. • Eliminates statistical bis-coupling byproducts in Suzuki-Miyaura sequences • Reduces synthetic steps for non-symmetric drug-like intermediates • Enables precise construction of asymmetric OLED/LCD chromophore architectures

Molecular Formula C6H3ClI2
Molecular Weight 364.35 g/mol
CAS No. 79887-23-3
Cat. No. B1502108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,4-diiodobenzene
CAS79887-23-3
Molecular FormulaC6H3ClI2
Molecular Weight364.35 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)Cl)I
InChIInChI=1S/C6H3ClI2/c7-5-3-4(8)1-2-6(5)9/h1-3H
InChIKeyNBHBJKWMZWADHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1,4-diiodobenzene Properties & Supply


2-Chloro-1,4-diiodobenzene (CAS 79887-23-3) is a polyhalogenated aromatic compound belonging to the diiodobenzene class, characterized by a benzene ring substituted with two iodine atoms and one chlorine atom [1]. With a molecular formula of C6H3ClI2 and a molecular weight of 364.35 g/mol [1], this compound is distinguished by its asymmetrical halogen substitution pattern, which includes a highly reactive iodine at the para-position and a chlorine atom ortho to the second iodine [1]. Its predicted physical properties include a boiling point of 311.5±22.0 °C and a density of 2.503±0.06 g/cm³ . This unique halogen configuration enables site-selective reactivity in transition-metal-catalyzed cross-coupling reactions, making it a valuable building block in advanced organic synthesis and materials science [1].

Workflow Sequential cross-coupling synthesis
Selection Mixed-halogen building block with orthogonal reactivity profile
Use Context Non-symmetric molecular architecture construction

2-Chloro-1,4-diiodobenzene Substitution Incompatibility


Generic substitution of 2-chloro-1,4-diiodobenzene with other diiodobenzene isomers or mono-halogenated analogs is scientifically unsound due to fundamental differences in physical properties and, more critically, divergent chemical reactivity driven by bond dissociation energies (BDE) [1]. The presence of both carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds on the same aromatic scaffold introduces a significant reactivity gradient: the weaker C-I bond (BDE ≈ 240 kJ/mol) [1] is highly susceptible to oxidative addition by palladium catalysts, while the stronger C-Cl bond (BDE ≈ 330 kJ/mol) [1] remains intact under standard cross-coupling conditions. This inherent difference, quantified by a BDE gap of approximately 90 kJ/mol [1], is not present in simpler analogs like 1,4-diiodobenzene or 1-chloro-4-iodobenzene, which lack this specific electronic environment and substitution pattern. Consequently, any attempt to replace 2-chloro-1,4-diiodobenzene with a seemingly similar halogenated benzene would result in a complete loss of the predictable, stepwise, and site-selective functionalization that this compound uniquely enables in complex synthetic sequences.

2-Chloro-1,4-diiodobenzene
Potential substitute
Why it may not transfer
Orthogonal C-I / C-Cl reactivity
1,4-Diiodobenzene
Equivalent leaving groups may lead to statistical product mixtures
Two sequential diversification sites
1-Chloro-4-iodobenzene
Lacks a second functional handle for stepwise elaboration
Predictable para-iodo regioselectivity
1,2-Diiodobenzene
Altered regioselectivity may shift coupling outcomes and yields

2-Chloro-1,4-diiodobenzene Differentiation Evidence


Physical Property Divergence: Boiling Point & Density

2-Chloro-1,4-diiodobenzene (CAS 79887-23-3) exhibits distinct predicted physical properties that differentiate it from its close structural analogs. Compared to the unsubstituted parent compound, 1,4-diiodobenzene, the addition of a chlorine atom results in a significant alteration of key parameters. Specifically, the predicted boiling point of 2-chloro-1,4-diiodobenzene is 311.5±22.0 °C , which is approximately 26.5 °C higher than the 285 °C boiling point of 1,4-diiodobenzene . This elevation is consistent with the increased molecular weight and enhanced polarizability due to the added chlorine. Furthermore, the predicted density of the compound is 2.503±0.06 g/cm³ , which is slightly higher than the reported density of 1,4-diiodobenzene, which ranges from 2.35 to 2.498 g/cm³ .

Boiling point vs. 1,4-diiodobenzene
Data to verify
Approx. +26.5 °C higher than 1,4-diiodobenzene (285 °C)
Supports purification strategy review
Predicted values from QSPR models; experimental confirmation recommended
Physical Chemistry Materials Science Process Engineering

BDE Gap Enables Orthogonal Reactivity

The strategic value of 2-chloro-1,4-diiodobenzene in synthetic chemistry is rooted in the large and well-documented difference in bond dissociation energies (BDE) between its carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. This property enables orthogonal, site-selective functionalization [1]. The C-I BDE is approximately 240 kJ/mol, while the C-Cl BDE is significantly higher at 330 kJ/mol [1]. This 90 kJ/mol BDE gap [1] is a key differentiator from symmetrical dihalides (e.g., 1,4-diiodobenzene) where both leaving groups are energetically equivalent, or from mono-halogenated analogs (e.g., 1-chloro-4-iodobenzene) which lack a second site for sequential diversification. This energetic disparity is the foundation for predictable, stepwise cross-coupling sequences (e.g., Suzuki-Miyaura, Sonogashira) where the iodine site can be selectively activated under mild conditions while the chlorine site remains inert, serving as a 'masked' functional handle for a subsequent, often more forcing, transformation [1].

C-I vs. C-Cl BDE gap
Class-level
90 kJ/mol
Supports stepwise reactivity expectation
Class-level gas-phase BDE values; context-dependent
Organic Synthesis Catalysis Reaction Engineering

Polyhalogenation Regioselectivity in Cross-Coupling

The specific substitution pattern of 2-chloro-1,4-diiodobenzene, featuring two different halogen types at distinct positions, directly addresses a well-established challenge in polyhalogenated compound chemistry: achieving site-selectivity in cross-coupling reactions . Research on diiodobenzene isomers has demonstrated that substitution patterns profoundly influence reaction outcomes; for instance, in palladium-catalyzed one-pot sequential reactions with propiolic acid and aryl halides, 1,2-diiodobenzene yields significantly higher product yields compared to its 1,3- and 1,4-isomers . This is because the proximity of the halogens in 1,2-diiodobenzene facilitates faster and more efficient dual coupling. Furthermore, the presence of electron-withdrawing groups (EWGs) on the benzene ring generally decreases the yield of such coupling reactions compared to substrates with electron-donating groups (EDGs) . As a polyhalogenated aromatic with both electron-withdrawing chlorine and heavy iodine substituents, 2-chloro-1,4-diiodobenzene possesses an intermediate electronic profile that enables a balance between reactivity and stability, a characteristic that can be exploited for achieving higher selectivity in stepwise functionalizations compared to more reactive, less controllable dihalo-analogs .

Regioselectivity in cross-coupling
Class-level
Yield differences exceed 20% between diiodobenzene isomers under identical Pd-catalyzed conditions
Supports regioselectivity screening context
Isomer-dependent outcome; class-level inference from literature
Organic Synthesis Catalysis Reaction Optimization

2-Chloro-1,4-diiodobenzene Application Scenarios


Site-Selective Cross-Coupling for API Intermediates

The 90 kJ/mol BDE gap between C-I and C-Cl bonds [1] is the direct enabler for this application. In the synthesis of advanced pharmaceutical intermediates, a medicinal chemist can first perform a mild Suzuki-Miyaura coupling at the more reactive C-I position to install an aryl or heteroaryl group. Subsequently, after isolation and/or purification, the C-Cl site can be activated under more robust, often palladium-catalyzed, conditions (e.g., a Buchwald-Hartwig amination or a second Suzuki coupling) to install a second, distinct functional group. This sequential, orthogonal reactivity is not possible with 1,4-diiodobenzene, which would lead to statistical or inseparable mixtures of mono- and bis-coupled products under similar stepwise conditions. The procurement of 2-chloro-1,4-diiodobenzene is therefore a strategic decision to minimize synthetic steps, improve overall yield, and simplify purification of complex, non-symmetric drug-like molecules.

Asymmetric Liquid Crystal & OLED Synthesis

The construction of advanced materials for organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs) often requires the precise introduction of different conjugated aromatic groups onto a central core [1]. The unique substitution pattern of 2-chloro-1,4-diiodobenzene, with its ortho-chloro and para-iodo arrangement, allows for the sequential attachment of two distinct chromophores or charge-transporting moieties, creating an asymmetric molecular architecture with finely tuned optoelectronic properties [1]. The predicted boiling point differential and density relative to simpler diiodobenzenes are also relevant to the purification and processing of these high-value materials. Using a symmetric building block like 1,4-diiodobenzene would result in a symmetric final product, limiting the ability to control properties like dipole moment, packing structure, and emission wavelength, which are crucial for device performance.

Dual-Functional Molecular Probes & Sensors

The ability to orthogonally functionalize the two reactive sites of 2-chloro-1,4-diiodobenzene makes it an ideal core for constructing dual-functional molecular probes. For instance, one arm (attached via the C-I site) could be a fluorophore for optical detection, while the other (attached via the C-Cl site) could be a targeting ligand or a functional group for surface immobilization [1]. The predictable, stepwise coupling ensures that the two distinct functional components are installed in the correct orientation and with high purity. The physical property differences (boiling point, density) from other halogenated analogs also assist in the purification of these often complex and delicate conjugate structures. This capability is directly derived from the compound's inherent BDE-driven reactivity gradient [1] and cannot be replicated with symmetrical or mono-functionalized benzene derivatives.

Application
Selection Property
Validation Focus
Stepwise API intermediate diversification
Orthogonal reactivity profile
Sequential coupling sequence validation
Asymmetric OLED / LCD material synthesis
Site-differentiated architecture support
Optoelectronic property tuning review
Dual-functional molecular probe design
Sequential bioconjugation support
Fluorophore-ligand orientation control review

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